3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-
Overview
Description
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- is a chemical compound with the molecular formula C27H48O7. It is known for its unique structure, which includes multiple ether linkages and a nonylphenoxy group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- typically involves the reaction of nonylphenol with ethylene oxide. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually catalyzed by a base such as potassium hydroxide, and the temperature is maintained at around 100-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors where nonylphenol and ethylene oxide are fed into the reactor at controlled rates. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for hydrophobic drugs.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- involves its ability to interact with lipid membranes and proteins. The nonylphenoxy group allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This property makes it useful in studying membrane dynamics and protein-lipid interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
- 18-(4-Nonylphenyl)-3,6,9,12,15,18-hexaoxa-1-octadecanol
- 2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Uniqueness
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- is unique due to its specific combination of ether linkages and the nonylphenoxy group. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring emulsification and solubilization.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O7/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28/h9-10,12-13,28H,2-8,11,14-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIMUEGVLWNOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067282 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27177-01-1 | |
Record name | Nonylphenoxydiglycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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